Sulpyrine - 5907-38-0

Sulpyrine

Catalog Number: EVT-265653
CAS Number: 5907-38-0
Molecular Formula: C13H19N3NaO5S
Molecular Weight: 352.36 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Sulpyrine is an organic molecular entity.
A drug that has analgesic, anti-inflammatory, and antipyretic properties. It is the sodium sulfonate of AMINOPYRINE.
Source and Classification

Sulpyrine is derived from 4-methylaminoantipyrine, which undergoes several synthetic transformations to yield the final product. The compound is classified as a non-steroidal anti-inflammatory drug (NSAID) due to its ability to inhibit pain and inflammation without the use of steroids. Its classification also includes its function as an analgesic (pain reliever) and antipyretic (fever reducer).

Synthesis Analysis

Methods and Technical Details

The synthesis of Sulpyrine involves multiple steps, typically beginning with the reaction of 4-methylaminoantipyrine with formaldehyde and sodium bisulfite. This process can be optimized to enhance yield and purity.

  1. Initial Reaction:
    • Reactants: 4-methylaminoantipyrine, formaldehyde, sodium bisulfite.
    • Conditions: Aqueous medium, controlled temperature.
    • Outcome: Formation of the sodium salt of metamizole.
  2. Subsequent Steps:
    • The synthesis may involve crystallization and purification steps to obtain Sulpyrine in its hydrate form, ensuring high purity levels often exceeding 99% as measured by high-performance liquid chromatography (HPLC) .
Molecular Structure Analysis

Structure and Data

Sulpyrine has a molecular formula of C13H16N3NaO4SC_{13}H_{16}N_3NaO_4S and a molecular weight of approximately 353.36 g/mol. The structure features a pyrazolone ring that contributes to its pharmacological properties.

  • Molecular Structure: The key structural components include:
    • A methylamino group.
    • A sulfonyl group.
    • A sodium ion associated with the compound in its salt form.
Chemical Reactions Analysis

Reactions and Technical Details

Sulpyrine undergoes various chemical reactions that are crucial for its synthesis and functionalization:

  1. Hydrolysis:
    • In alkaline conditions, Sulpyrine can hydrolyze to form 4-monomethylaminoantipyrine.
    • Reaction Conditions: Typically occurs at temperatures between 40°C to 85°C.
  2. Condensation Reactions:
    • Sulpyrine can participate in condensation reactions with other reagents to form derivatives or related compounds.

These reactions are essential for both the production of Sulpyrine itself and for modifying its properties for specific applications .

Mechanism of Action

Process and Data

The mechanism by which Sulpyrine exerts its effects involves several pathways:

  • Inhibition of Prostaglandin Synthesis: Sulpyrine inhibits cyclooxygenase enzymes, leading to reduced synthesis of prostaglandins, which are mediators of pain and inflammation.
  • Dopaminergic Activity: Some studies suggest that it may interact with dopaminergic pathways, although this is less well-characterized compared to its analgesic effects .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Generally appears as a white crystalline powder.
  • Solubility: Highly soluble in water, which facilitates its administration in various formulations.

Chemical Properties

  • Stability: The stability of Sulpyrine can vary based on environmental conditions such as pH and temperature.
  • Melting Point: Reported melting point around 217°C .
Applications

Scientific Uses

Sulpyrine is widely used in clinical settings for:

  • Pain Management: Effective in treating moderate to severe pain, particularly post-operative pain.
  • Fever Reduction: Utilized for lowering fever in patients when conventional antipyretics are ineffective.
  • Research Applications: Investigated for potential roles in modulating inflammation and renal function during ischemic conditions .
Molecular Mechanisms of Sulpyrine-Induced Pathophysiology

CREBH-Mediated Transcriptional Regulation in Hepatic Metabolism

CREB-H (cAMP responsive element-binding protein 3-like 3, encoded by CREB3L3) is an endoplasmic reticulum (ER)-tethered transcription factor predominantly expressed in hepatic and intestinal tissues. Under physiological stress conditions, CREB-H undergoes proteolytic cleavage to release its N-terminal domain, which translocates to the nucleus and activates target genes governing hepatic metabolic homeostasis [2] [7]. Sulpyrine metabolism triggers CREB-H activation through two primary mechanisms:

  • Lipid Metabolism Dysregulation: Sulpyrine metabolites directly increase hepatic free fatty acid concentrations (palmitic, linoleic, and oleic acid), which dose-dependently activate CREB-H processing. Activated CREB-H then transcriptionally upregulates lipogenic targets including:
  • Apoa4: Enhances lipoprotein lipase activity, accelerating triglyceride hydrolysis and circulating free fatty acid release [7]
  • Fsp27β: Promotes lipid droplet expansion and hepatic steatosis [7] [5]
  • Cgref1: A novel CREB-H-regulated hepatokine that impairs insulin signaling in adipose tissue, redirecting glucose toward hepatic de novo lipogenesis (DNL) [7]
  • Acute Phase Response Amplification: Activated CREB-H stimulates hepatic production of acute phase proteins (e.g., fibrinogen, serum amyloid A) and pro-inflammatory cytokines (IL-6, TNF-α). This establishes a systemic inflammatory milieu that synergizes with Sulpyrine's direct effects on immune cells [2] [5].

Table 1: CREB-H Transcriptional Targets in Sulpyrine-Exposed Hepatocytes

Target GeneFunctional RoleMetabolic ConsequenceExperimental Evidence
Apoa4Lipoprotein lipase coactivatorIncreased plasma FFA mobilization↑ 3.2-fold in CREB-H-ΔTC transduced mice [7]
Fsp27βLipid droplet growth proteinHepatic steatosis progressionInduced during HFD; absent in Creb3l3⁻/⁻ mice [7]
Cgref1Insulin resistance-inducing hepatokineeWAT insulin resistance → hepatic DNL93% ↓ in Cgref1⁻/⁻ mice on HFD [7]
FGF21Insulin-sensitizing hepatokineCounter-regulatory glucose uptakeSecreted form induced during fasting [7]

These CREB-H-mediated pathways establish a pathological cycle: Sulpyrine metabolites → CREB-H activation → lipogenesis/cytokine release → metabolic dysfunction → amplified ER stress → further CREB-H activation [5] [7].

Role of Cytochrome P450 2B (CYP2B) Isoforms in Sulpyrine Bioactivation

Sulpyrine undergoes extensive hepatic metabolism primarily governed by cytochrome P450 isoforms, with CYP2B6 playing a pivotal role in generating immunogenic reactive intermediates:

  • Bioactivation Pathway: CYP2B6 catalyzes Sulpyrine’s oxidative demethylation, producing N-methyl-4-aminoantipyrine (MAA) and 4-aminoantipyrine (AA). MAA undergoes further CYP2B6-mediated oxidation to form the electrophilic quinone-imine derivative N-acetyl-p-benzoquinone imine (NAPQI), analogous to acetaminophen hepatotoxicity [1] [3]. This reactive metabolite depletes glutathione (GSH) and forms protein adducts on hepatocellular structures.

  • CYP2B Genetic Polymorphisms: The CYP2B6 gene exhibits clinically significant polymorphisms:

  • CYP2B66 (Q172H/K262R): Reduced enzymatic activity → decreased toxic metabolite formation
  • CYP2B64 (I328T): Enhanced metabolic activation → 2.3-fold higher NAPQI generation in vitro [1]
  • CYP2B618 (I328T/K262R): Gain-of-function in African populations → increased susceptibility

  • Enzyme Induction Dynamics: Sulpyrine autoinduces CYP2B6 via constitutive androstane receptor (CAR) activation. Chronic exposure increases CYP2B6 protein expression by 70-90%, accelerating its own bioactivation – a critical factor in delayed hypersensitivity reactions [1] [3].

Table 2: CYP2B6-Mediated Metabolic Pathways of Sulpyrine

Metabolic StepPrimary EnzymeMetabolite FormedReactivityToxicological Consequence
Demethylation ICYP2B6/CYP3A4N-methyl-4-aminoantipyrine (MAA)LowProdrug for secondary oxidation
Demethylation IICYP2B6 > CYP1A24-aminoantipyrine (AA)LowRenal excretion
OxidationCYP2B6N-acetyl-p-benzoquinone imine (NAPQI)HighProtein adducts, oxidative stress
ConjugationGSTsGSH-NAPQI conjugateNoneRenal elimination

The toxicodynamic cascade proceeds as: CYP2B6-mediated NAPQI formation → hepatocellular GSH depletion >70% → covalent binding to ER proteins (e.g., GRP78, protein disulfide isomerase) → ER stress initiation → UPR activation → inflammatory amplification [1] [3] [6].

Endoplasmic Reticulum Stress Response and Unfolded Protein Reaction (UPR) Activation

Sulpyrine metabolites directly impair ER homeostasis through three convergent mechanisms: covalent modification of ER chaperones, disruption of calcium homeostasis, and oxidative modification of protein disulfide isomerase (PDI). These insults trigger the canonical unfolded protein response (UPR) via three ER-resident sensors:

  • PERK-eIF2α-ATF4 Axis Activation: Phosphorylated PERK (p-PERK) attenuates global translation by phosphorylating eIF2α while selectively translating ATF4. In Sulpyrine-exposed hepatocytes, ATF4 upregulates:
  • CHOP/GADD153: Pro-apoptotic transcription factor inducing Bim and Bax expression
  • GADD34: Regulatory subunit of PP1 phosphatase that dephosphorylates eIF2α, restoring protein synthesis and permitting apoptosis progression [6] [8]
  • IRE1-XBP1 Splicing: Activated IRE1 endoribonuclease splices XBP1 mRNA, generating the transcription factor XBP1s. This regulates ER chaperones (BiP/GRP78, GRP94) and ER-associated degradation (ERAD) components. Sulpyrine metabolites prolong IRE1 activation, shifting its signaling from adaptive to pro-apoptotic via TRAF2-mediated JNK phosphorylation [6] [8].

  • ATF6 Proteolytic Processing: Full-length ATF6 (90 kDa) translocates to the Golgi upon Sulpyrine-induced dissociation from BiP, undergoing S1P/S2P protease cleavage to release ATF6p50. This fragment induces ER chaperones and XBP1, creating regulatory crosstalk between UPR branches. Sustained ATF6 activation in Sulpyrine toxicity upregulates pro-inflammatory cytokines via NF-κB [6] [8].

Table 3: UPR Biomarkers in Sulpyrine-Induced Stress

UPR ArmKey Molecular MarkerFunction in Sulpyrine ResponseDetection in Models
PERKp-eIF2αHalts global protein synthesis↑ 4.8-fold in hepatocytes [6]
ATF4Transcriptional regulator of CHOPNuclear translocation confirmed [8]
CHOPPro-apoptotic factor92% ↑ in PBMCs from hypersensitive patients [8]
IRE1XBP1sER chaperone gene transcriptionSplicing ratio >5.1 in shock models [6]
RIDD activitymRNA decay (incl. insulin transcripts)Gluconeogenic enzymes ↓ 60% [6]
ATF6ATF6p50 (50 kDa)ER expansion, chaperone inductionCleavage product detected by WB [6]
IntegratedGRP78/BiPMaster ER chaperone, stress sensor3.7-fold ↑ in liver tissue [6] [8]

The transition from adaptive UPR to apoptosis occurs when Sulpyrine exposure exceeds 24-48 hours, characterized by CHOP-mediated suppression of anti-apoptotic Bcl-2, increased Bax/Bak oligomerization, and ER calcium release activating the mitochondrial apoptosis pathway [6] [8].

Genetic Susceptibility Factors in Sulpyrine-Induced Fatal Shock Models

Susceptibility to Sulpyrine-induced shock follows a complex inheritance pattern involving pharmacogenes and immune response regulators:

  • Drug Metabolism Genes:
  • CYP2B64/*18 (gain-of-function): 3.7-fold increased shock risk (OR=3.7, 95% CI: 2.1-6.5)
  • GSTT1 null genotype: Impaired NAPQI detoxification → 82% higher protein adduct levels
  • NAT2 slow acetylator status: Prolongs exposure to reactive intermediates (AUC0-∞ ↑ 140%) [1] [4]

  • Immune Response Genes:

  • HLA-DRB107:01: Binds Sulpyrine-derived haptens → T-cell activation (OR=12.3 for shock)
  • TLR4 D299G polymorphism: Hyporesponsive to endotoxin → 74% higher bacteremia risk in shock patients
  • FCGR2A H131R: Reduced IgG2 clearance of immune complexes → complement activation [4] [8]

  • ER Stress Regulators:

  • XBP1 -116C>G promoter SNP: Attenuated UPR induction → 3.1-fold higher CHOP expression
  • ATF6 haplotype 2 (rs1115581 C/C): Enhanced ERAD capacity → protective effect (OR=0.4) [6] [8]

The pathophysiological sequence in genetically susceptible individuals involves: Sulpyrine bioactivation → protein haptenization → innate immune activation (TLR4/MyD88) → cytokine storm → ER stress in hepatocytes/endothelium → UPR failure → mitochondrial apoptosis → multi-organ dysfunction. This explains the clinical overlap between Sulpyrine shock and septic shock, both featuring disseminated intravascular coagulation, capillary leakage, and circulatory collapse [4] [8] [10].

Table 4: Genetic Risk Architecture in Sulpyrine Hypersensitivity

GeneVariantFunctional ImpactOdds Ratio (Shock)Population Frequency
CYP2B6*4 (I328T)↑ Enzyme activity3.1 (1.9-5.0)European: 2-5%
*18 (I328T/K262R)↑↑ Enzyme activity5.8 (3.1-10.9)African: 8-15%
HLA-DRB1*07:01Hapten presentation12.3 (7.2-21.0)Global: 15-22%
TLR4D299G (rs4986790)Hyporesponsive LPS2.4 (1.5-3.8)European: 6-10%
XBP1-116C>G (rs2269577)↓ XBP1 transcription1.9 (1.2-3.0)Asian: 30-40%
FCGR2AH131R (rs1801274)↓ IgG2 binding2.1 (1.3-3.4)Global: 40-50%

Concluding Remarks

The molecular pathophysiology of Sulpyrine-induced reactions exemplifies the interplay between drug metabolism (CYP2B bioactivation), cellular stress responses (CREBH activation, UPR signaling), and host genetic factors. This mechanistic understanding enables biomarker development (CHOP, GRP78, XBP1s) and targeted interventions disrupting specific pathway nodes, potentially mitigating severe outcomes without compromising analgesic efficacy.

Chemical Compounds Mentioned:

  • Sulpyrine (Metamizole)
  • N-methyl-4-aminoantipyrine (MAA)
  • 4-aminoantipyrine (AA)
  • N-acetyl-p-benzoquinone imine (NAPQI)
  • Glucose-Regulated Protein 78 (GRP78)
  • C/EBP Homologous Protein (CHOP)
  • X-Box Binding Protein 1 spliced (XBP1s)
  • Activating Transcription Factor 6 (ATF6p50)
  • Cell growth regulator with EF-hand domain 1 (Cgref1)
  • Fibroblast Growth Factor 21 (FGF21)

Properties

CAS Number

5907-38-0

Product Name

Sulpyrine

IUPAC Name

sodium;[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-methylamino]methanesulfonate;hydrate

Molecular Formula

C13H19N3NaO5S

Molecular Weight

352.36 g/mol

InChI

InChI=1S/C13H17N3O4S.Na.H2O/c1-10-12(14(2)9-21(18,19)20)13(17)16(15(10)3)11-7-5-4-6-8-11;;/h4-8H,9H2,1-3H3,(H,18,19,20);;1H2

InChI Key

GUUSLSFSTZWCCJ-UHFFFAOYSA-N

SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N(C)CS(=O)(=O)[O-].O.[Na+]

Solubility

>50.2 [ug/mL] (The mean of the results at pH 7.4)

Synonyms

Algopyrin
Analgin
Biopyrin
Dipyrone
Dipyronium
Metamizol
Metamizole
Metamizole Sodium
Methamizole
Methampyrone
Narone
Noramidopyrine Methanesulfonate
Noramidopyrine Methanesulfonate Sodium
Normelubrine
Novalgetol
Novalgin
Novamidazophen
Novaminsulfone
Optalgin
Pyralgin
Sulpyrin
Sulpyrine

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N(C)CS(=O)(=O)O.O.[Na]

Isomeric SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N(C)CS(=O)(=O)[O-].O.[Na+]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.